Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate
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Overview
Description
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is a chemical compound with the molecular formula C10H12ClNO3. It is characterized by the presence of a chloropyridine ring attached to an ethyl propanoate moiety through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate typically involves the reaction of 4-chloropyridine-2-ol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as substituted pyridines.
Ester hydrolysis: Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoic acid.
Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: Used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ether linkage and the chloropyridine moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-chloropyridin-3-yl)propanoate: Similar structure but with a different substitution pattern on the pyridine ring.
Ethyl 3-(pyridin-2-ylamino)propanoate: Contains an amino group instead of an ether linkage.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A more complex structure with additional functional groups.
Uniqueness
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is unique due to its specific ether linkage and chloropyridine moiety, which confer distinct chemical and biological properties. These features make it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Biological Activity
Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate is an organic compound with significant potential in pharmaceutical chemistry. The compound, characterized by a 4-chloropyridine moiety linked to an ethyl propanoate group, has garnered attention for its biological activities, particularly as an intermediate in drug synthesis targeting bacterial infections and other therapeutic applications.
- Chemical Formula : C₁₁H₁₃ClN₁O₃
- CAS Number : 1346707-69-4
- Structure : The compound features an ether bond connecting the chloropyridine and propanoate groups, which influences its reactivity and biological interactions.
Antimicrobial Properties
This compound has been noted for its potential antimicrobial activity. Its structural similarity to other chloropyridinyl compounds suggests that it may exhibit similar effects against various bacterial strains:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Ethyl 3-(pyridin-2-yloxy)propanoate | Ether/ester | Used as an intermediate in drug synthesis |
Ethyl 3-(4-methylpyridin-2-yloxy)propanoate | Ether/ester | Exhibits antibacterial properties |
Ethyl 3-(2-chloropyridin-3-yloxy)propanoate | Ether/ester | Potentially active against specific bacterial strains |
The unique chlorination pattern on the pyridine ring of this compound may confer distinct biological activities compared to its analogs, enhancing its efficacy against pathogens.
Case Studies and Research Findings
- Synthesis and Antiviral Activity : A study explored chloropyridinyl esters of nonsteroidal anti-inflammatory agents, demonstrating that derivatives similar to this compound exhibited potent inhibition of SARS-CoV-2 protease. The structure–activity relationship (SAR) indicated that modifications on the pyridine scaffold significantly influenced antiviral potency, suggesting a pathway for developing antiviral agents based on this compound .
- Antitumor Activity : Research has indicated that compounds with similar structures can exhibit antitumor properties. For instance, hybrid molecules combining coumarin and chloropyridine moieties showed significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells, promoting apoptosis and demonstrating antioxidant activities . This suggests that this compound could be investigated further for potential anticancer applications.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and viral replication, including proteases critical for viral lifecycle.
- Cellular Interaction : The compound may interact with cellular pathways related to apoptosis and oxidative stress, potentially enhancing its therapeutic effects against tumors or infections.
Properties
CAS No. |
1346707-69-4 |
---|---|
Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 3-(4-chloropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C10H12ClNO3/c1-2-14-10(13)4-6-15-9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
KMIBSGPDMJHVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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